molecular formula C14H13NO2 B5705815 2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol

2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol

Cat. No.: B5705815
M. Wt: 227.26 g/mol
InChI Key: VJBLEOZTKBIXOM-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields of chemistry due to their ability to form stable complexes with metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-amino-4-methylphenol. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s phenolic hydroxyl group and imine nitrogen are key sites for coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyphenyl)iminomethyl]phenol
  • 2-[(2-Hydroxyphenyl)iminomethyl]-4-methylphenol
  • 2-[(2-Hydroxyphenyl)iminomethyl]-6-methoxyphenol

Uniqueness

2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and the stability of its metal complexes.

Properties

IUPAC Name

2-[(2-hydroxyphenyl)iminomethyl]-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-4-6-11(14(10)17)9-15-12-7-2-3-8-13(12)16/h2-9,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBLEOZTKBIXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=NC2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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